![molecular formula C7H15N3 B13228344 Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine](/img/structure/B13228344.png)
Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine is a chemical compound with the molecular formula C8H16N2. It is a derivative of tetrahydropyrimidine and is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamine group attached to a tetrahydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine typically involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, which leads to the formation of N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions
Major Products:
Oxidation: N-oxides.
Reduction: Simpler amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, adhesives, and dyes
Mechanism of Action
The mechanism of action of Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a versatile solvent in organic synthesis.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Another derivative of tetrahydropyrimidine with similar chemical properties.
Uniqueness: Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine stands out due to its specific structure and the presence of the dimethylamine group, which imparts unique chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H15N3/c1-10(2)6-7-8-4-3-5-9-7/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
DYQHNDFRKLMFFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13228263.png)
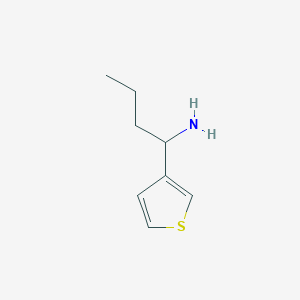
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
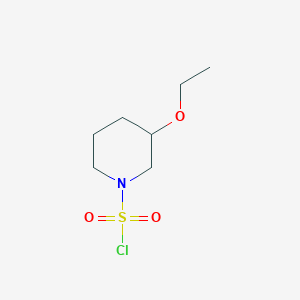
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole](/img/structure/B13228299.png)
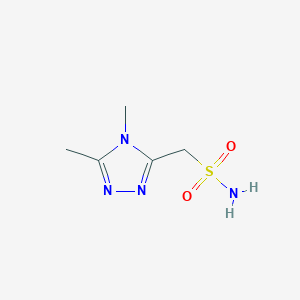
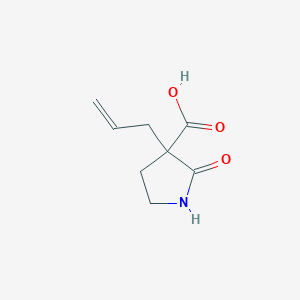
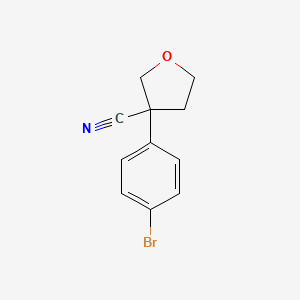
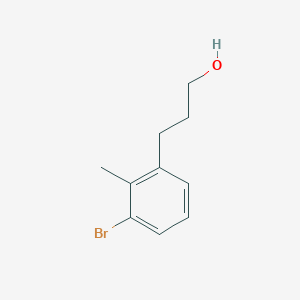

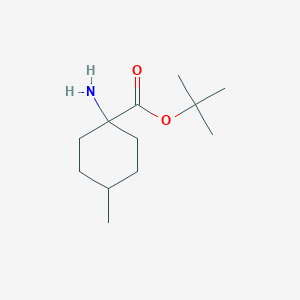
![4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13228354.png)
